5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine
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Overview
Description
5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and tetrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetrazole moiety: The tetrazole ring can be introduced via a click chemistry approach, which involves the reaction of azides with nitriles under mild conditions.
Thiomethylation: The final step involves the thiomethylation of the imidazo[1,2-a]pyridine core with the tetrazole derivative, typically using thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This includes the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the imidazo[1,2-a]pyridine and tetrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is used in the synthesis of various industrial chemicals and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to carboxylate-containing compounds. The imidazo[1,2-a]pyridine core can interact with nucleic acids and proteins, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but lack the tetrazole moiety.
Tetrazole derivatives: These compounds contain the tetrazole ring but lack the imidazo[1,2-a]pyridine core.
Uniqueness
5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine is unique due to the combination of the imidazo[1,2-a]pyridine and tetrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
5-methyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6S/c1-12-6-5-9-15-17-13(10-21(12)15)11-23-16-18-19-20-22(16)14-7-3-2-4-8-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLYIIRKSZCXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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